



## **Application Notes and Protocols for Quantitative Analysis of Teslascan (Mangafodipir) Uptake**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Teslascan**™, the brand name for mangafodipir trisodium, was a paramagnetic contrast agent for Magnetic Resonance Imaging (MRI), primarily used for the detection and characterization of liver and pancreatic lesions.[1][2] Although it has been withdrawn from the market for commercial reasons, the principles of its mechanism and the methods for quantifying its uptake remain highly relevant for preclinical research, particularly in the field of Manganese-Enhanced MRI (MEMRI).[2]

Following intravenous administration, mangafodipir trisodium undergoes dephosphorylation and transmetallation, releasing manganese ions (Mn<sup>2+</sup>).[1][3] These Mn<sup>2+</sup> ions, being paramagnetic, shorten the longitudinal relaxation time (T1) of surrounding water protons, thereby increasing the signal intensity on T1-weighted MR images.[2] The cellular uptake of Mn<sup>2+</sup> is the basis for its utility as a contrast agent and is the focus of quantitative analysis. This document provides detailed protocols for the quantitative analysis of **Teslascan** (Mn<sup>2+</sup>) uptake for both in vivo and in vitro applications.

#### **Principle of Quantitative Analysis**

The quantitative analysis of **Teslascan** uptake is primarily achieved through Manganese-Enhanced MRI (MEMRI). The fundamental principle is that the change in the longitudinal relaxation rate (R1 = 1/T1) of a tissue is directly proportional to the concentration of



accumulated Mn<sup>2+</sup>. By measuring the T1 relaxation time before and after the administration of mangafodipir, the concentration of Mn<sup>2+</sup> in the tissue can be quantified.

## I. In Vivo Quantitative Analysis: Manganese-Enhanced MRI (MEMRI)

This protocol outlines the procedure for quantifying mangafodipir uptake in animal models.

#### **Experimental Protocol: In Vivo MEMRI**

- 1. Animal Preparation:
- House animals in accordance with institutional guidelines.
- Fast animals overnight with free access to water to reduce variability in baseline liver T1 values.
- Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane) and maintain anesthesia throughout the imaging procedure.
- Monitor vital signs (respiration, heart rate, and temperature) and maintain body temperature using a heating pad.
- Place a catheter in a suitable blood vessel (e.g., tail vein) for the administration of mangafodipir.
- 2. MRI Acquisition:
- Position the animal in the MRI scanner.
- Pre-contrast imaging: Acquire baseline T1 maps of the region of interest (e.g., liver, pancreas, brain) using a validated T1 mapping sequence (e.g., Inversion Recovery, Variable Flip Angle).[4][5]
- Agent Administration: Administer mangafodipir trisodium intravenously. The recommended dose for preclinical studies may vary, but a starting point can be extrapolated from clinical



doses (5 µmol/kg body weight).[1] The infusion rate should be slow (e.g., over 1-2 minutes) to minimize potential cardiac effects.[6]

- Post-contrast imaging: Acquire a series of T1 maps at multiple time points post-injection (e.g., 15, 30, 60, 90, 120 minutes) to capture the dynamics of Mn<sup>2+</sup> uptake and clearance.[6]
- 3. Data Analysis:
- Co-register pre- and post-contrast T1 maps to correct for any motion artifacts.
- Draw regions of interest (ROIs) on the anatomical images corresponding to the tissues of interest (e.g., liver parenchyma, tumor).
- Calculate the mean T1 value within each ROI for each time point.
- Convert T1 values to the relaxation rate, R1 (R1 = 1/T1).
- Calculate the change in relaxation rate ( $\Delta R1$ ) for each ROI:  $\Delta R1 = R1$  post R1 pre
- The concentration of Mn<sup>2+</sup> in the tissue ([Mn<sup>2+</sup>]) can be estimated using the following equation: [Mn<sup>2+</sup>] = ΔR1 / r1 where r1 is the longitudinal relaxivity of Mn<sup>2+</sup> in the specific tissue (in s<sup>-1</sup>mM<sup>-1</sup>). The value of r1 may need to be determined experimentally or referenced from the literature for the specific tissue and field strength.

#### **Data Presentation: In Vivo Quantitative Data**



| Parameter               |                     | Description                                                                                                                                |                                   |                          |  |
|-------------------------|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------|--------------------------|--|
| Animal Model            |                     | Species, strain, age, and weight of the animals used.                                                                                      |                                   |                          |  |
| Anesthesia              |                     | Type ar                                                                                                                                    | Type and dose of anesthetic used. |                          |  |
| Contrast Agent          |                     | Mangafodipir trisodium dose (μmol/kg) and administration route/rate.                                                                       |                                   |                          |  |
| MRI System              |                     | Field strength (e.g., 3T, 7T), and manufacturer.                                                                                           |                                   |                          |  |
| T1 Mapping Sequence     |                     | Type of sequence (e.g., Inversion Recovery Spin Echo, MOLLI), and key acquisition parameters (TR, TE, inversion times, flip angles).[7][8] |                                   |                          |  |
| Image Analysis Software |                     | Software used for image registration, ROI analysis, and T1 map calculation.                                                                |                                   |                          |  |
| Tissue                  | Baseline T1<br>(ms) | T1 at 60 min<br>post-injection<br>(ms)                                                                                                     | ΔR1 (s <sup>-1</sup> )            | Estimated<br>[Mn²+] (μM) |  |
| Liver<br>Parenchyma     |                     |                                                                                                                                            |                                   |                          |  |
| Pancreas                | _                   |                                                                                                                                            |                                   |                          |  |
| Kidney Cortex           | _                   |                                                                                                                                            |                                   |                          |  |

Note: The estimated  $[Mn^{2+}]$  is dependent on the assumed relaxivity (r1) of  $Mn^{2+}$ .

#### **Experimental Workflow: In Vivo MEMRI**

**Tumor Tissue** 





Click to download full resolution via product page

In Vivo MEMRI Workflow



# II. In Vitro Quantitative Analysis: Cellular Uptake Assays

This protocol describes methods to quantify the uptake of Mn<sup>2+</sup> in cell culture models.

#### **Experimental Protocol: In Vitro Manganese Uptake**

- 1. Cell Culture:
- Culture cells of interest (e.g., hepatocytes, pancreatic cells, cancer cell lines) in appropriate media and conditions until they reach the desired confluency.
- Seed cells in multi-well plates (e.g., 24-well or 96-well) for the uptake assay.
- 2. Manganese Uptake Assay (using non-radioactive Mn):
- Wash cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to remove culture medium.
- Incubate cells with a known concentration of MnCl<sub>2</sub> (as a surrogate for dissociated mangafodipir) in the buffer for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
   Include a control group incubated at 4°C to assess non-specific binding and passive diffusion.
- To stop the uptake, rapidly wash the cells three times with ice-cold wash buffer (e.g., HBSS containing 1 mM EDTA) to remove extracellular manganese.
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or nitric acid).
- Measure the intracellular manganese concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
- Normalize the manganese content to the total protein concentration in each well, determined by a protein assay (e.g., BCA assay).
- 3. Data Analysis:



- Calculate the net manganese uptake by subtracting the values obtained at 4°C from those at 37°C.
- Plot the manganese uptake (e.g., in nmol/mg protein) against time to determine the uptake kinetics.

**Data Presentation: In Vitro Quantitative Data** 

| Parameter             |                   | Description                                                         |  |
|-----------------------|-------------------|---------------------------------------------------------------------|--|
| Cell Line             |                   | Name and type of cells used.                                        |  |
| Culture Conditions    |                   | Media, supplements, temperature, and CO <sub>2</sub> concentration. |  |
| Manganese Source      |                   | MnCl <sub>2</sub> concentration (μM).                               |  |
| Incubation Times      |                   | Duration of exposure to manganese.                                  |  |
| Quantification Method |                   | ICP-MS or AAS.                                                      |  |
|                       |                   |                                                                     |  |
| Time (minutes)        | Mn Uptake at 37°C | Mn Uptake at 4°C Net Mn Uptake                                      |  |

| Time (minutes) | Mn Uptake at 37°C (nmol/mg protein) | Mn Uptake at 4°C<br>(nmol/mg protein) | Net Mn Uptake<br>(nmol/mg protein) |
|----------------|-------------------------------------|---------------------------------------|------------------------------------|
| 5              | _                                   |                                       |                                    |
| 15             | _                                   |                                       |                                    |
| 30             | _                                   |                                       |                                    |
| 60             |                                     |                                       |                                    |

#### **Experimental Workflow: In Vitro Uptake Assay**





Click to download full resolution via product page

In Vitro Manganese Uptake Workflow



# III. Cellular Mechanisms and Signaling Pathways of Manganese Uptake

The cellular uptake of Mn<sup>2+</sup> is a complex process mediated by various transporters and influenced by several signaling pathways. Understanding these pathways is crucial for interpreting quantitative uptake data.

#### **Key Transporters Involved in Manganese Uptake:**

- Divalent Metal Transporter 1 (DMT1): A primary transporter for non-transferrin-bound iron,
  which also transports Mn<sup>2+</sup>.[9]
- Zinc-Interacting Proteins (ZIP8 and ZIP14): Members of the SLC39A family of transporters that mediate the influx of zinc and manganese.[9]
- Voltage-Gated Calcium Channels (VGCCs): Mn<sup>2+</sup> can enter excitable cells, such as neurons, through these channels, which is the basis for activity-dependent MEMRI.[10][11]
- Transferrin Receptor (TfR): Mn³+ can bind to transferrin and be taken up via the transferrin receptor pathway.[9]

## Signaling Pathways Influencing Manganese Homeostasis:

Manganese levels are tightly regulated within cells. While specific signaling pathways that are directly activated by mangafodipir-derived Mn<sup>2+</sup> to promote its own uptake are not well-defined, pathways involved in general metal homeostasis and cellular stress responses are relevant. For instance, signaling pathways that regulate the expression and trafficking of the aforementioned transporters will impact Mn<sup>2+</sup> uptake.[12] The insulin/IGF signaling pathway and MAPK pathways have been shown to be modulated by manganese, which can in turn affect cellular metabolism and survival.[13]

#### **Diagram of Cellular Manganese Uptake Pathways**





Click to download full resolution via product page

Cellular Manganese Uptake Pathways

## IV. Appendix: Quantitative Analysis of <sup>99m</sup>Tc-MIP-1404 Uptake

For clarity and to address potential confusion with other imaging agents, this section provides a brief protocol for the quantitative analysis of a different type of agent, a SPECT radiotracer that targets Prostate-Specific Membrane Antigen (PSMA).

#### **Principle of Quantitative SPECT/CT**

Quantitative analysis of <sup>99m</sup>Tc-MIP-1404, a SPECT agent, involves measuring the amount of radioactivity accumulated in a region of interest. This is typically expressed as the Standardized Uptake Value (SUV), which normalizes the radioactivity concentration to the injected dose and the patient's body weight.



## Experimental Protocol: Quantitative SPECT/CT for <sup>99m</sup>Tc-MIP-1404

- 1. Patient Preparation:
- Ensure adequate hydration. No fasting is typically required.
- 2. Radiotracer Administration:
- Administer a calibrated activity of <sup>99m</sup>Tc-MIP-1404 intravenously (e.g., 710 ± 64 MBq).[14]
  [15]
- 3. SPECT/CT Imaging:
- Imaging is typically performed 3-4 hours post-injection.[14][15]
- Acquire whole-body planar images and SPECT/CT images of the regions of interest (e.g., pelvis, abdomen).
- The CT component is used for attenuation correction and anatomical localization.
- 4. Data Analysis:
- Reconstruct the SPECT data using an iterative reconstruction algorithm with corrections for attenuation, scatter, and collimator-detector response.
- Fuse the SPECT and CT images.
- Draw 3D regions of interest (VOIs) over lesions and normal tissues.
- Calculate the mean or maximum radioactivity concentration within the VOI (in Bq/mL).
- Calculate the SUV using the formula: SUV = (Radioactivity concentration in VOI [Bq/mL]) / (Injected dose [Bq] / Body weight [g])
- Commonly reported metrics include SUVmax and SUVmean.

#### **Data Presentation: Quantitative SPECT/CT Data**



| Parameter                |             | Description                | Description                                         |  |  |
|--------------------------|-------------|----------------------------|-----------------------------------------------------|--|--|
| Radiotracer              |             | <sup>99m</sup> Tc-MIP-1404 | <sup>99m</sup> Tc-MIP-1404                          |  |  |
| Injected Activity        |             | MBq                        | MBq                                                 |  |  |
| Uptake Time              |             | Hours post-injection       | Hours post-injection                                |  |  |
| SPECT/CT System          |             | Manufacturer, mode         | Manufacturer, model                                 |  |  |
| Reconstruction Algorithm |             | Name and paramet software. | Name and parameters of the reconstruction software. |  |  |
|                          |             |                            |                                                     |  |  |
| Lesion Location          | SUVmax      | SUVmean                    | Tumor-to-<br>Background Ratio                       |  |  |
| Prostate Fossa           |             |                            |                                                     |  |  |
| Pelvic Lymph Node        |             |                            |                                                     |  |  |
| Bone Metastasis          | <del></del> |                            |                                                     |  |  |

Note: Background can be defined in a reference tissue such as muscle or blood pool.

#### **Logical Flow for SPECT/CT Quantification**





Click to download full resolution via product page

#### Quantitative SPECT/CT Workflow

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Mangafodipir Wikipedia [en.wikipedia.org]

#### Methodological & Application





- 3. Metabolism and pharmacokinetics of MnDPDP in man PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprint.neurolibre.org [preprint.neurolibre.org]
- 5. Quantitative brain T1 maps derived from T1-weighted MRI acquisitions: a proof-of-concept study PMC [pmc.ncbi.nlm.nih.gov]
- 6. MR imaging properties and pharmacokinetics of MnDPDP in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T1 Mapping | Radiology Key [radiologykey.com]
- 8. youtube.com [youtube.com]
- 9. Manganese Accumulation in the Brain via Various Transporters and Its Neurotoxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative measurement of changes in calcium channel activity in vivo utilizing dynamic manganese-enhanced MRI (dMEMRI) PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Signaling Pathways Involved in Manganese-Induced Neurotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 14. 99m Tc-MIP-1404-SPECT/CT for the detection of PSMA-positive lesions in 225 patients with biochemical recurrence of prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Quantitative Analysis of Teslascan (Mangafodipir) Uptake]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232718#protocol-for-quantitative-analysis-of-teslascan-uptake]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com